Cas no 2089569-02-6 ((2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid)

(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is a versatile intermediate in organic synthesis, particularly valued for its conjugated system and heterocyclic structure. The compound features a pyrazine-pyrazole core linked to an α,β-unsaturated carboxylic acid, enabling applications in medicinal chemistry and materials science. Its rigid aromatic framework and reactive acrylate moiety facilitate selective derivatization, making it useful for constructing pharmacophores or functionalized polymers. The pyrazine group enhances binding affinity in bioactive molecules, while the prop-2-enoic acid group offers sites for further modification. This compound exhibits stability under standard conditions and is compatible with common synthetic protocols, ensuring reproducibility in research and industrial applications.
(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid structure
2089569-02-6 structure
Product name:(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
CAS No:2089569-02-6
MF:C10H8N4O2
MW:216.19612121582
CID:5721384
PubChem ID:122241024

(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • F2147-7851
    • (2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
    • 2089569-02-6
    • (E)-3-(1-pyrazin-2-ylpyrazol-4-yl)prop-2-enoic acid
    • AKOS040814281
    • 2-Propenoic acid, 3-[1-(2-pyrazinyl)-1H-pyrazol-4-yl]-
    • Inchi: 1S/C10H8N4O2/c15-10(16)2-1-8-5-13-14(7-8)9-6-11-3-4-12-9/h1-7H,(H,15,16)/b2-1+
    • InChI Key: BEDJFKVLSDIIHW-OWOJBTEDSA-N
    • SMILES: OC(/C=C/C1C=NN(C2C=NC=CN=2)C=1)=O

Computed Properties

  • Exact Mass: 216.06472551g/mol
  • Monoisotopic Mass: 216.06472551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 80.9Ų

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Predicted)
  • Boiling Point: 449.5±40.0 °C(Predicted)
  • pka: 3.90±0.10(Predicted)

(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E208861-1g
(2e)-3-[1-(pyrazin-2-yl)-1h-pyrazol-4-yl]prop-2-enoic acid
2089569-02-6
1g
$ 570.00 2022-06-05
Life Chemicals
F2147-7851-2.5g
(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
2089569-02-6 95%+
2.5g
$802.0 2023-09-06
Life Chemicals
F2147-7851-1g
(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
2089569-02-6 95%+
1g
$401.0 2023-09-06
Life Chemicals
F2147-7851-0.5g
(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
2089569-02-6 95%+
0.5g
$380.0 2023-09-06
TRC
E208861-100mg
(2e)-3-[1-(pyrazin-2-yl)-1h-pyrazol-4-yl]prop-2-enoic acid
2089569-02-6
100mg
$ 95.00 2022-06-05
Life Chemicals
F2147-7851-10g
(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
2089569-02-6 95%+
10g
$1684.0 2023-09-06
Life Chemicals
F2147-7851-0.25g
(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
2089569-02-6 95%+
0.25g
$361.0 2023-09-06
TRC
E208861-500mg
(2e)-3-[1-(pyrazin-2-yl)-1h-pyrazol-4-yl]prop-2-enoic acid
2089569-02-6
500mg
$ 365.00 2022-06-05
Life Chemicals
F2147-7851-5g
(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
2089569-02-6 95%+
5g
$1203.0 2023-09-06

Additional information on (2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Research Briefing on (2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid (CAS: 2089569-02-6)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of (2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid (CAS: 2089569-02-6) as a promising scaffold for drug development. This compound, characterized by its unique pyrazine-pyrazole hybrid structure, has garnered significant attention due to its versatile pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The following briefing synthesizes the latest research findings on this molecule, focusing on its synthesis, mechanism of action, and therapeutic applications.

The synthesis of (2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid typically involves a multi-step process, starting with the condensation of pyrazine-2-carbaldehyde with hydrazine to form the pyrazole core. Subsequent functionalization via Heck coupling or Knoevenagel condensation introduces the prop-2-enoic acid moiety. Recent studies have optimized these synthetic routes to improve yield and purity, with some reports achieving >90% yield under mild conditions. The compound's structural elucidation is confirmed by NMR, mass spectrometry, and X-ray crystallography, revealing a planar conformation that facilitates interactions with biological targets.

Mechanistic studies indicate that this compound exhibits its biological activity primarily through modulation of key signaling pathways. For instance, it has been shown to inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In cancer models, the molecule demonstrates potent inhibitory effects on protein kinases, including JAK2 and PI3K, which are critical for tumor proliferation and survival. Additionally, its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis, as evidenced by its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Recent preclinical evaluations have further validated the therapeutic potential of (2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid. In murine models of rheumatoid arthritis, oral administration of the compound significantly reduced joint inflammation and bone erosion, with minimal toxicity. Similarly, in xenograft models of breast cancer, it exhibited dose-dependent tumor growth inhibition, comparable to standard chemotherapeutic agents. These findings underscore its potential as a lead compound for the development of novel therapeutics.

Despite these promising results, challenges remain in the clinical translation of this molecule. Issues such as poor solubility and moderate bioavailability have been identified as potential limitations. However, ongoing research is addressing these hurdles through structural modifications and formulation strategies, including nanoparticle encapsulation and prodrug approaches. Future studies are expected to focus on optimizing pharmacokinetic properties and evaluating safety profiles in human trials.

In conclusion, (2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid represents a compelling candidate for further drug development. Its multifaceted pharmacological activities, coupled with advances in synthetic and formulation technologies, position it as a valuable asset in the pursuit of innovative therapies for inflammatory diseases, cancer, and infections. Continued research efforts will be crucial to unlocking its full therapeutic potential and translating laboratory findings into clinical applications.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.